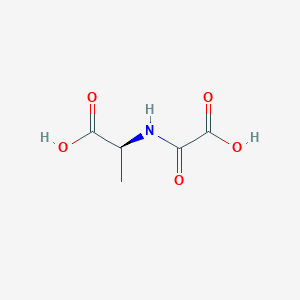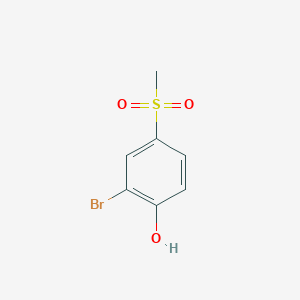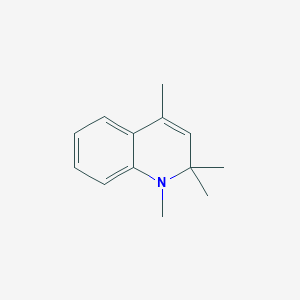
1,2,2,4-Tetramethyl-1,2-dihydroquinoline
Descripción general
Descripción
1,2,2,4-Tetramethyl-1,2-dihydroquinoline is a chemical compound that has been studied for its ultrafast excited state proton transfer dynamics . It is also known as an antioxidant, stabilizer, or polymerization inhibitor .
Molecular Structure Analysis
The molecular formula of 1,2,2,4-Tetramethyl-1,2-dihydroquinoline is C13H17N . It is a derivative of quinoline, a known rodent carcinogen .Chemical Reactions Analysis
The photoinduced proton transfer (PT) between 1,2-dihydroquinolines (DHQ) and a solvent has been studied . The formation of PT products in the ground state proceeds concurrently to the relaxation of the higher vibrational excited singlet state to the thermally equilibrated state S1 of DHQ .Physical And Chemical Properties Analysis
1,2,2,4-Tetramethyl-1,2-dihydroquinoline is a yellowish to amber pellets, powder or flakes or beige powder . It is insoluble in water but miscible with ethanol, acetone, benzene, monochlorobenzene, isopropyl acetate, and gasoline .Aplicaciones Científicas De Investigación
Acid-Base Properties in Ground and Excited States
Research indicates that TMDQ undergoes changes in absorption and fluorescence spectra in aqueous solutions across a wide pH range. The study quantified the quantum yields of fluorescence and the pKa values of TMDQ in both ground and excited states, demonstrating its acid-base properties under different conditions (Lygo, Nekipelova, & Khodot, 2010).
Reactivity with Alcohols
Another study focused on the interaction of TMDQ with alcohols. It was observed that TMDQ formed specific adducts with alcohols, which is distinct from similar compounds. This points to its unique reactivity and potential applications in chemical synthesis (Lygo et al., 2010).
Fluorescent Cyanine for Fe3+ Detection
TMDQ has been utilized in synthesizing a cyanine dye, which acts as a selective sensor for ferric ions. This dye, when combined with Fe3+ ions, exhibits a quick and linear quenching of fluorescence, making it a potential tool for the detection of Fe3+ ions (Vijay, Nandi, & Samant, 2016).
Carbocation Reactivity
A study investigated the reactivity of carbocations derived from TMDQ in different solvent mixtures, providing insights into the kinetic and activation parameters of these reactions. This research is relevant for understanding the chemical behavior of carbocations in various environments (Nekipelova, Lygo, & Kuzmin, 2011).
Ultrafast Excited State Proton Transfer Dynamics
TMDQ's proton transfer dynamics in different solvents were studied using femtosecond and picosecond dynamics. This research provides a deeper understanding of the photoinduced proton transfer processes involving TMDQ, which is crucial for applications in photophysics and photochemistry (Nekipelova et al., 2006).
Gold-Catalyzed Intramolecular Allylic Amination
TMDQ has been used in gold-catalyzed intramolecular allylic amination reactions, showcasing its utility in organic synthesis. This method has applications in synthesizing complex organic molecules, including bioactive compounds (Kothandaraman, Foo, & Chan, 2009).
Sensor for Hydrazine Hydrate and Gas
TMDQ has been used to develop a merocyanine sensor for hydrazine hydrate in aqueous solutions and hydrazine gas. The sensor’s fast, selective detection capability makes it useful for environmental monitoring and safety applications (Vijay, Nandi, & Samant, 2014).
Agricultural Growth and Yield Stimulants
In the agricultural sector, derivatives of TMDQ have been studied as growth stimulants for crops like eggplant. These compounds showed effectiveness in increasing seed germination, vegetative mass, and overall yield, indicating their potential as agricultural growth enhancers (Vostrikova et al., 2021).
Safety And Hazards
The compound has hazard statements H302-H315-H317-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,2,4-tetramethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-10-9-13(2,3)14(4)12-8-6-5-7-11(10)12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVDOMYGBPMGKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554963 | |
| Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,4-Tetramethyl-1,2-dihydroquinoline | |
CAS RN |
46255-82-7 | |
| Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Phenoxyphenyl)amino]4H-1-benzoxazin-4-one](/img/structure/B1627389.png)
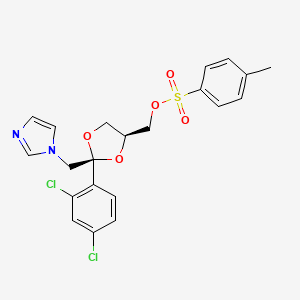
![4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl chloride](/img/structure/B1627394.png)
![Ethyl benzo[d]oxazole-2-carboxylate](/img/structure/B1627397.png)
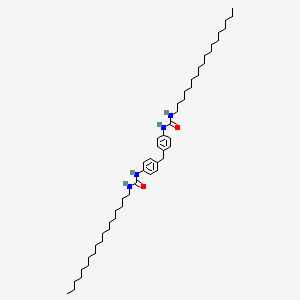
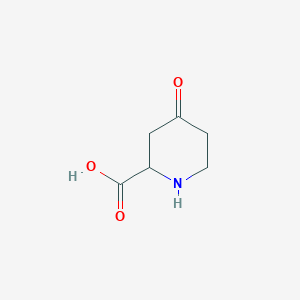
![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)
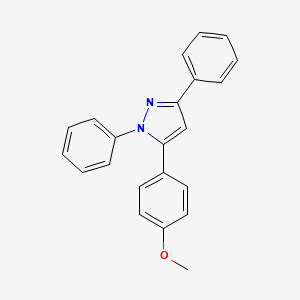
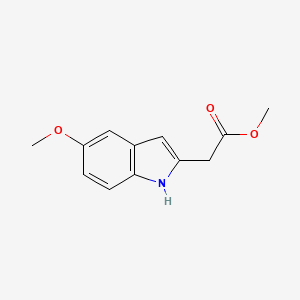
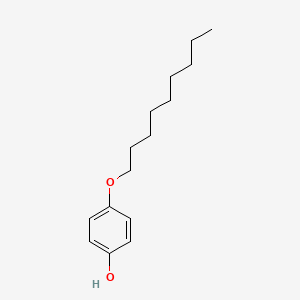
![5-Bromo-2,2-dichlorobenzo[d][1,3]dioxole](/img/structure/B1627407.png)
